
1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea
Overview
Description
Preparation Methods
The synthesis of 1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea typically involves the reaction of benzyloxycarbonyl chloride with 2-methylisothiourea under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield benzoic acids, while reduction with lithium aluminum hydride can produce corresponding alcohols .
Scientific Research Applications
1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is employed in the study of enzyme mechanisms and protein interactions . Additionally, it is used in industrial settings for the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target enzyme . The pathways involved in its mechanism of action include those related to oxidative stress, signal transduction, and metabolic regulation .
Comparison with Similar Compounds
1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea can be compared with other similar compounds such as 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea . While both compounds share similar structural features, they differ in their chemical reactivity and applications . For instance, 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea is more commonly used in synthetic organic chemistry due to its higher reactivity . Other similar compounds include benzyloxycarbonyl derivatives, which are widely used in peptide synthesis and as protecting groups in organic synthesis .
Biological Activity
1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea (BMITU) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
BMITU is characterized by the presence of two benzyloxycarbonyl groups attached to a central isothiourea moiety. Its chemical structure can be represented as follows:
This structure contributes to its solubility and interaction with biological targets.
The biological activity of BMITU is primarily attributed to its ability to interact with various molecular targets within biological systems. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : BMITU has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes like cell proliferation and apoptosis.
- Modulation of Protein Interactions : The compound may alter protein-protein interactions by forming covalent bonds with nucleophilic sites on target proteins.
Antimicrobial Activity
BMITU has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains have been reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that BMITU could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
Research indicates that BMITU may possess anticancer properties. In cell line studies, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. For instance, in human breast cancer cell lines (MCF-7), BMITU treatment resulted in a dose-dependent decrease in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
50 | 50 |
100 | 25 |
This data highlights the potential of BMITU as a therapeutic agent against certain types of cancer.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of BMITU against multi-drug resistant strains. The results indicated that BMITU not only inhibited bacterial growth but also disrupted biofilm formation, making it a promising candidate for treating chronic infections .
- Investigation into Anticancer Mechanisms : Another study focused on the mechanism of action in cancer cells, revealing that BMITU activates p53-mediated pathways leading to cell cycle arrest and apoptosis. This was corroborated by increased expression levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
- In Vivo Studies : Animal model studies have demonstrated that BMITU administration resulted in reduced tumor growth in xenograft models, suggesting systemic activity against cancerous tissues .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves reacting benzoylisothiocyanate with appropriate precursors in 1,4-dioxane under ambient conditions, followed by isolation via ice/water precipitation . Optimization includes adjusting stoichiometry (equimolar ratios), solvent polarity, and reaction time. For example, stirring at room temperature overnight maximizes product formation while minimizing side reactions. Purification via filtration and washing with cold solvents (e.g., ethanol) enhances purity .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the benzyloxycarbonyl (Cbz) groups and methyl substitution. For instance, ¹³C-NMR peaks at δ ~156.0 ppm correspond to Cbz carbonyl carbons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]⁺ at m/z 359.4 for C₁₈H₁₉N₂O₄S⁺) .
- Melting Point : A sharp melting point (60–63°C) confirms purity .
Advanced Research Questions
Q. How do protective groups (e.g., Cbz vs. Boc) influence the reactivity of S-methylisothiourea derivatives in nucleophilic substitution reactions?
- Methodological Answer :
- Cbz Groups : The benzyloxycarbonyl (Cbz) moiety offers moderate steric bulk and electron-withdrawing effects, stabilizing intermediates in SN² reactions. However, it requires hydrogenolysis (H₂/Pd-C) for deprotection, which may limit compatibility with reducible functionalities .
- Boc Groups : tert-Butoxycarbonyl (Boc) provides greater steric hindrance and acid-labile deprotection (e.g., TFA), enabling orthogonal protection strategies. Comparative studies show Boc derivatives exhibit slower reaction kinetics in thiourea alkylation due to increased bulk .
Explain the role of DMAP in the acylation reactions involving benzyloxycarbonyl-protected intermediates, as observed in related compounds.
- Methodological Answer : DMAP (4-dimethylaminopyridine) acts as a nucleophilic catalyst in acetylation reactions by transiently activating the acylating agent (e.g., acetic anhydride). This lowers the activation energy for acyl transfer to the amine, accelerating reaction rates. For example, in the synthesis of Cbz-protected dioxane derivatives, DMAP (5 mol%) reduces reaction time from hours to minutes .
Q. How can computational methods (e.g., DFT) predict feasible synthetic routes for modifying the thiourea core structure?
- Methodological Answer : Density functional theory (DFT) calculations model transition states and intermediates to predict regioselectivity in thiourea derivatization. For instance, REAXYS and BKMS_METABOLIC databases identify viable precursors for introducing substituents at the S-methyl position. Computational tools also assess thermodynamic feasibility (e.g., ΔG‡ < 25 kcal/mol for viable reactions) .
Q. In cases where conflicting data exist regarding the optimal solvent for thiourea derivatization, how should researchers design experiments to validate the most efficient system?
- Methodological Answer :
- Solvent Screening : Test polar aprotic (DMF, DMSO), chlorinated (DCM), and ether-based (1,4-dioxane) solvents under identical conditions.
- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to compare rates. For example, 1,4-dioxane may enhance solubility of hydrophobic intermediates, while DCM improves reaction homogeneity .
- Yield Optimization : Use design-of-experiments (DoE) to evaluate solvent interactions with temperature and catalyst loading .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Reproduce Conditions : Verify synthetic protocols (e.g., isolation method, drying time) that may affect crystallinity.
- Cross-Validate Techniques : Compare DSC (differential scanning calorimetry) with traditional capillary methods for melting points.
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted benzoylisothiocyanate) that may depress observed melting points .
Q. Stereochemical Considerations
Q. What strategies ensure stereochemical fidelity in the synthesis of chiral thiourea derivatives using this compound?
- Methodological Answer :
- Chiral Auxiliaries : Incorporate enantiopure amines or alcohols during derivatization to induce asymmetry.
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to control thiourea configuration .
- X-ray Crystallography : Resolve absolute configuration post-synthesis, as demonstrated for related cyclohexylisoindoline-dione derivatives .
Properties
IUPAC Name |
benzyl N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-25-16(19-17(21)23-12-14-8-4-2-5-9-14)20-18(22)24-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAMNSKIHXUDMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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